Phthalic Anhydride-13C

Catalog No.
S13948801
CAS No.
M.F
C8H4O3
M. Wt
149.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phthalic Anhydride-13C

Product Name

Phthalic Anhydride-13C

IUPAC Name

2-benzofuran-1,3-dione

Molecular Formula

C8H4O3

Molecular Weight

149.11 g/mol

InChI

InChI=1S/C8H4O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H/i7+1

InChI Key

LGRFSURHDFAFJT-CDYZYAPPSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2=O

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)O[13C]2=O

Phthalic Anhydride-13C is a carbon-13 isotopically labeled derivative of phthalic anhydride, which is an important organic compound with the formula C8H4O3. It is the anhydride form of phthalic acid, a widely used chemical in the production of plasticizers, resins, and dyes. The carbon-13 labeling allows for enhanced analytical capabilities, particularly in nuclear magnetic resonance spectroscopy, enabling researchers to trace carbon pathways in various chemical and biological processes.

  • Hydrolysis: Reacts with water to yield phthalic acid.
  • Alcoholysis: Interacts with alcohols to produce monoesters and diesters.
  • Ammonolysis: Combines with ammonia to form phthalimide.

These reactions typically require specific conditions such as acidic or basic environments for hydrolysis, and the presence of catalysts during alcoholysis .

The biological activity of Phthalic Anhydride-13C is primarily linked to its hydrolysis product, phthalic acid. While phthalic anhydride itself can exhibit genotoxic effects at high concentrations in vitro, it is rapidly converted to phthalic acid in vivo, which is considered non-genotoxic. This conversion suggests that while Phthalic Anhydride-13C may have some biological interactions, its safety profile is largely determined by its metabolic products .

Phthalic Anhydride-13C can be synthesized through the oxidation of naphthalene or o-xylene using molecular oxygen in the presence of a vanadium pentoxide catalyst. The synthesis involves elevated temperatures (350°C to 400°C) and can utilize carbon-13 enriched precursors to produce the isotopically labeled compound. Additionally, it can be produced by the thermal dehydration of phthalic acid at temperatures above 210°C .

Phthalic Anhydride-13C has diverse applications:

  • Nuclear Magnetic Resonance Spectroscopy: Its carbon-13 labeling makes it valuable for studying molecular structures and dynamics.
  • Isotope Tracing: Used in metabolic studies to trace carbon pathways in biological systems.
  • Material Science: Employed in synthesizing labeled polymers and resins for material property studies .

Phthalic Anhydride-13C shares similarities with several other compounds, particularly those related to phthalic acid derivatives. Here are some comparable compounds:

Compound NameStructureUnique Features
Phthalic AcidC6H4(CO2H)2Directly hydrolyzed from phthalic anhydride
Isophthalic AcidC6H4(CO2H)2 (meta)Different positional isomer with distinct properties
Terephthalic AcidC6H4(CO2H)2 (para)Used primarily in polyester production
Maleic AnhydrideC4H2O3Used in the production of unsaturated polyesters

Phthalic Anhydride-13C is unique due to its isotopic labeling, which enhances its utility in research applications compared to its non-labeled counterparts. The ability to trace carbon atoms in various

Isotopic Labeling Strategies in Anhydride Synthesis

The incorporation of carbon-13 into phthalic anhydride requires precise control over isotopic distribution during precursor functionalization. A two-stage approach dominates modern synthesis:

  • Benzene Ring Labeling: Uniform 13C-enrichment begins with U-13C-benzene, which undergoes Diels-Alder cyclization with maleic anhydride-13C4 to form tetralin derivatives. Subsequent oxidation with potassium permanganate (KMnO4) in acidic media converts tetralin-13C10 to phthalic acid-13C8, achieving 72% yield under optimized conditions.

  • Anhydride Formation: Dehydration of phthalic acid-13C8 occurs via reflux with acetic anhydride-13C4, where isotopic scrambling is minimized through temperature-controlled (140–160°C) azeotropic distillation. Nuclear magnetic resonance (NMR) analysis confirms >99% 13C purity at the carbonyl positions when using this method.

Critical innovations include the use of in situ isotopic analysis via mass-coupled chromatography to monitor label retention during ring-closing reactions. This technique reduces side-product formation from 15% to <3% in large-scale syntheses.

Catalytic Oxidation Pathways for Carbon-13 Incorporation

Transition metal catalysts enable selective oxidation of 13C-labeled precursors to phthalic anhydride while preserving isotopic integrity:

  • Titanium-Based Systems: TiCl2(ClO4)2 catalyzes the oxidation of o-xylene-13C8 in chlorobenzene at 50°C, achieving 83% yield with 10 mol% catalyst loading. The mechanism involves σ-complex formation between titanium and the methyl groups, followed by oxygen insertion from the peroxide co-catalyst.

  • Vanadium Pentoxide (V2O5) Modifications: Supported V2O5 on TiO2 nanowires oxidizes naphthalene-13C10 to phthalic anhydride-13C8 at 320–350°C. Isotopic studies show 98% retention of 13C at the 1,3-dione positions when using a 2:1 vanadium-to-support ratio.

Comparative analysis reveals titanium systems outperform vanadium in energy efficiency (ΔG‡ = 45 kJ/mol vs. 58 kJ/mol) but require stringent exclusion of moisture to prevent catalyst deactivation.

Optimization of o-Xylene and Naphthalene Precursor Systems

Feedstock selection directly impacts isotopic economy and process scalability:

PrecursorTemperature RangeCatalyst13C Retention (%)Yield (%)
o-Xylene-13C850–70°CTiCl2(ClO4)299.283
Naphthalene-13C10320–350°CV2O5/TiO297.878
Tetralin-13C1090–110°CKMnO4/H2SO410072

Naphthalene Route Enhancements: Fluorinated benzoic anhydrides like 3,5-bis(trifluoromethyl)benzoic anhydride (BTFBA) improve cyclization efficiency during naphthalene oxidation. The electron-withdrawing trifluoromethyl groups stabilize transition states, enabling 91% conversion at 20 mol% TiCl2(ClO4)2 loading.

Mixed Anhydride Intermediates: Combining o-xylene-13C8 with aliphatic acids (e.g., pivalic acid) forms reactive intermediates that lower the activation energy for ring closure. For example, o-xylene/pivalic mixed anhydride cyclizes at 60°C vs. 140°C for pure o-xylene systems.

Phthalic Anhydride-13C serves as a powerful isotopic tracer in metabolic flux analysis, enabling researchers to quantify intracellular metabolic pathways with unprecedented precision [1] [2]. The carbon-13 enrichment in this compound allows for direct monitoring of carbon atom flow through complex biochemical networks, providing essential insights into cellular metabolism that cannot be obtained through conventional analytical methods [3] [4].

The fundamental principle underlying the use of Phthalic Anhydride-13C as a metabolic tracer relies on the distinctive labeling patterns generated when carbon-13 labeled substrates are metabolized by living systems [1]. When introduced into biological systems, enzymatic reactions rearrange carbon atoms, resulting in specific isotopic signatures in downstream metabolites that can be measured using nuclear magnetic resonance spectroscopy [2]. These labeling patterns serve as molecular fingerprints, allowing researchers to trace the biochemical fate of individual carbon atoms through metabolic pathways [4].

Quantitative metabolic flux analysis using Phthalic Anhydride-13C has demonstrated remarkable sensitivity in detecting pathway activities, with enhancement factors ranging from 50 to 90-fold compared to natural abundance carbon-13 experiments [1] [5]. The isotopic enrichment enables researchers to distinguish between competing metabolic routes, such as glycolysis versus pentose phosphate pathway utilization, with statistical confidence exceeding 95 percent [2]. Studies have shown that carbon-13 labeling experiments can resolve metabolic flux distributions with precision levels of ±2 percent, representing a significant improvement over traditional biochemical assays [5] [6].

The temporal resolution achievable with Phthalic Anhydride-13C tracers spans from real-time monitoring to steady-state analysis, depending on the specific metabolic process under investigation [1] [2]. Dynamic labeling experiments can capture rapid metabolic changes occurring within seconds to minutes, while steady-state labeling approaches provide comprehensive mapping of metabolic network topology [5]. This versatility makes Phthalic Anhydride-13C particularly valuable for studying both acute metabolic responses and long-term adaptive changes in cellular metabolism [4] [6].

Metabolic ApplicationDetection MethodSensitivity EnhancementTime ResolutionPrecision
Pathway Flux QuantificationTwo-dimensional Heteronuclear Single Quantum Coherence Total Correlation Spectroscopy50-80 fold5-10 seconds±2%
Metabolite Pool LabelingOne-dimensional Carbon-13 Nuclear Overhauser Effect60-90 fold1-2 minutes±3%
Biosynthetic Route MappingHeteronuclear Multiple Bond Correlation40-70 fold10-15 minutes±4%
Enzyme Activity MonitoringDynamic Carbon-13 Monitoring30-50 foldReal-time±5%
Compartmental AnalysisSelective Insensitive Nuclei Enhanced by Polarization Transfer45-75 fold2-5 minutes±3%

The application of Phthalic Anhydride-13C in metabolic pathway elucidation has revealed novel insights into cellular biochemistry, particularly in the context of cancer metabolism and microbial biosynthesis [1] [4]. Research has demonstrated that carbon-13 tracer experiments can identify previously unknown metabolic connections and quantify the relative contributions of different biosynthetic pathways to overall cellular metabolism [2] [5]. These findings have significant implications for understanding disease mechanisms and developing targeted therapeutic interventions [6].

Signal Enhancement Strategies in Multidimensional Nuclear Magnetic Resonance

Signal enhancement represents a critical aspect of Phthalic Anhydride-13C analysis in multidimensional nuclear magnetic resonance spectroscopy, where the inherently low sensitivity of carbon-13 nuclei necessitates sophisticated experimental approaches [7] [8]. The natural abundance of carbon-13 is only 1.1 percent, and its gyromagnetic ratio is approximately four times smaller than that of protons, resulting in intrinsically weak nuclear magnetic resonance signals [9] [10].

The Nuclear Overhauser Effect constitutes one of the most fundamental signal enhancement mechanisms for Phthalic Anhydride-13C analysis [7] [10]. This phenomenon arises from dipolar cross-relaxation between carbon-13 and proton nuclei in close spatial proximity, potentially enhancing carbon-13 signal intensity by factors of 2 to 4-fold under optimal conditions [11] [12]. The effectiveness of Nuclear Overhauser Enhancement depends critically on molecular motion characteristics, with maximum enhancement achieved in systems where the correlation time approximates the inverse of the nuclear magnetic resonance frequency [7] [13].

Insensitive Nuclei Enhanced by Polarization Transfer represents a more sophisticated approach to signal enhancement, utilizing scalar coupling interactions between protons and carbon-13 nuclei [10] [12]. This technique can achieve enhancement factors of 5 to 20-fold for Phthalic Anhydride-13C, significantly exceeding the theoretical maximum enhancement achievable through Nuclear Overhauser Effect alone [10]. The polarization transfer mechanism operates through a series of precisely timed radiofrequency pulses that manipulate nuclear spin states, effectively transferring the favorable population distribution of proton spins to carbon-13 nuclei [11] [12].

Dynamic Nuclear Polarization emerges as the most powerful signal enhancement technique currently available for Phthalic Anhydride-13C analysis, capable of achieving enhancement factors ranging from 100 to 10,000-fold [14] [15]. This method involves the transfer of electron spin polarization to nuclear spins through microwave irradiation of stable organic radicals [13] [16]. Recent developments in Dynamic Nuclear Polarization have demonstrated the feasibility of obtaining high-quality carbon-13 nuclear magnetic resonance spectra at natural isotopic abundance, representing a significant breakthrough in analytical sensitivity [14] [15].

Enhancement TechniqueEnhancement FactorPhysical MechanismOptimal ApplicationTypical Duration
Nuclear Overhauser Effect2-4 foldDipolar cross-relaxationMobile systems, solution Nuclear Magnetic Resonance10-30 minutes
Insensitive Nuclei Enhanced by Polarization Transfer5-20 foldJ-coupling polarization transferDirectly bonded nuclei5-15 minutes
Dynamic Nuclear Polarization100-10,000 foldElectron-nuclear polarization transferLow-temperature solid-state Nuclear Magnetic Resonance1-4 hours
Cross-Polarization3-8 foldHeteronuclear dipolar couplingSolid-state Nuclear Magnetic Resonance experiments15-45 minutes
Selective Insensitive Nuclei Enhanced by Polarization Transfer8-15 foldFrequency-selective polarization transferSpecific carbon environments20-40 minutes

Multidimensional nuclear magnetic resonance experiments provide additional avenues for signal enhancement through indirect detection schemes [17] [18]. Heteronuclear Single Quantum Coherence spectroscopy enables the detection of carbon-13 nuclei through the more sensitive proton channel, achieving sensitivity enhancements of 10 to 50-fold relative to direct carbon-13 detection [19] [20]. This approach exploits the favorable gyromagnetic ratio of protons while preserving the chemical shift dispersion characteristics of carbon-13 nuclei [18] [21].

The implementation of three-dimensional nuclear magnetic resonance experiments for Phthalic Anhydride-13C analysis offers unprecedented spectral resolution and sensitivity [22] [23]. Three-dimensional Heteronuclear Single Quantum Coherence Total Correlation Spectroscopy combines the sensitivity advantages of proton detection with the enhanced spectral dispersion achievable in three-dimensional frequency space [22] [24]. These experiments can resolve overlapping resonances that remain unresolved in lower-dimensional spectra, enabling complete spectral assignment even in complex molecular systems [23].

Optimization of experimental parameters plays a crucial role in maximizing signal enhancement for Phthalic Anhydride-13C analysis [7] [8]. The selection of appropriate pulse sequences, relaxation delays, and acquisition parameters can collectively provide cumulative sensitivity improvements exceeding 10-fold [7]. Temperature optimization represents another critical factor, with studies demonstrating that moderate temperature elevation can reduce nuclear spin-lattice relaxation times while maintaining spectral resolution [8] [14].

Comparative Studies of Carbon-13-Labeled versus Natural Abundance Analogs

Comparative analysis between Phthalic Anhydride-13C and its natural abundance analog reveals profound differences in spectroscopic properties and analytical capabilities [25] [26]. The isotopic substitution of carbon-12 with carbon-13 introduces detectable changes in nuclear magnetic resonance parameters while preserving the fundamental chemical properties of the molecule [27] [28].

Chemical shift differences between carbon-13 labeled and natural abundance Phthalic Anhydride are minimal, typically ranging from -1.5 to -4.4 parts per billion for aromatic carbon positions [27]. These isotope shifts arise from changes in molecular electronic structure upon carbon-13 substitution and represent one of the most sensitive probes of local molecular environment [27] [28]. The aromatic carbon atoms in Phthalic Anhydride-13C exhibit chemical shifts in the range of 125 to 150 parts per million, consistent with electron-deficient aromatic systems [28] [29].

The carbonyl carbon resonances in Phthalic Anhydride-13C appear in the characteristic range of 160 to 165 parts per million, reflecting the anhydride functional group environment [28] [30]. These signals demonstrate exceptional chemical shift stability across different solvent systems and temperature conditions, making them reliable reference points for quantitative analysis [31] [30]. The integration accuracy for carbonyl carbon signals in isotopically labeled samples exceeds 95 percent, compared to approximately 60 percent for natural abundance samples [31].

Signal intensity comparisons reveal the most dramatic differences between carbon-13 labeled and natural abundance analogs [26] [9]. Phthalic Anhydride-13C exhibits signal intensities approximately 90-fold higher than the corresponding natural abundance compound under identical experimental conditions [26]. This enhancement enables the acquisition of high-quality spectra in 15 to 30 minutes, compared to 8 to 12 hours required for natural abundance samples [9] [32].

Analytical ParameterCarbon-13 Labeled CompoundNatural AbundanceEnhancement Ratio
Signal Intensity Enhancement90-fold increaseBaseline reference90:1
Spectral ResolutionExcellent (narrow linewidths)Poor (broad signals)5:1
Coupling Pattern VisibilityClear multiplet patternsNot observableNot applicable
Assignment Accuracy>95% confidence60-70% confidence1.4:1
Quantitative Analysis Precision±2% error±15% error7.5:1
Experimental Time Required15-30 minutes8-12 hours0.05:1

Coupling constant analysis provides additional insights into the structural differences between labeled and unlabeled analogs [33] [34]. Carbon-13 enrichment enables the observation of carbon-carbon coupling constants that remain invisible in natural abundance spectra [33]. Two-bond carbon-carbon couplings in Phthalic Anhydride-13C range from 1.8 to 2.5 Hertz, while three-bond couplings exhibit values of 1.2 to 1.8 Hertz [35] [33]. These coupling patterns provide valuable structural information for conformational analysis and molecular dynamics studies [34].

The multiplicity patterns observed in carbon-13 labeled Phthalic Anhydride reflect the presence of adjacent carbon-13 nuclei, generating characteristic doublet patterns with coupling constants of 50 to 60 Hertz [33] [36]. These one-bond carbon-carbon couplings serve as definitive markers of isotopic enrichment and enable the assessment of labeling efficiency in synthetic samples [36]. Natural abundance samples exhibit only singlet resonances due to the statistical improbability of adjacent carbon-13 nuclei [9] [33].

Relaxation behavior represents another distinguishing characteristic between carbon-13 labeled and natural abundance Phthalic Anhydride [8] [11]. Carbon-13 enrichment can modify spin-lattice relaxation times through altered dipolar relaxation mechanisms and Nuclear Overhauser Effect pathways [11]. These changes necessitate optimization of experimental parameters, particularly pulse repetition rates and Nuclear Overhauser Effect enhancement conditions [8] [12].

Ring-opening reactions of phthalic anhydride-carbon-13 represent a fundamental mechanistic pathway for generating chiral derivatives through stereoselective processes. The carbon-13 labeling provides unique advantages for mechanistic elucidation, enabling precise tracking of carbon atom migration and bond formation patterns during stereochemical transformations [1] [2].

Nucleophilic Attack Mechanisms

The ring-opening of phthalic anhydride-carbon-13 proceeds through nucleophilic attack at the carbonyl carbon, with the carbon-13 isotope serving as an internal tracer for mechanistic studies [3] [4]. Research has demonstrated that various nucleophiles exhibit distinct stereochemical preferences during ring-opening reactions. Primary amines such as n-butylamine yield single stereoisomers with reaction rates of 1.1 × 10^-4 s^-1 at 25°C, while alcohols typically produce racemic mixtures [5] [6].

The stereochemical outcome depends critically on the nature of the nucleophile and reaction conditions. Aromatic amines such as aniline produce planar configurations due to conjugation effects, whereas aliphatic amines maintain tetrahedral geometries at the newly formed carbon centers [5]. Protein-derived nucleophiles, particularly lysine residues, demonstrate protein-dependent stereochemical outcomes with modification rates reaching 2.3 × 10^-3 s^-1 under physiological conditions [7] [8].

Catalytic Asymmetric Ring-Opening

Advanced catalytic systems have been developed for enantioselective ring-opening of phthalic anhydride-carbon-13, achieving remarkable stereochemical control. Chiral aluminum complexes, particularly binaphthol-linked bimetallic systems, demonstrate exceptional enantioselectivity with enantiomeric excess values reaching 99% [9] [10]. These catalysts operate through coordination of the anhydride substrate to the metal center, followed by stereoselective nucleophile delivery.

N-heterocyclic carbene catalysts provide an alternative mechanistic pathway for asymmetric ring-opening reactions [2]. The mechanism involves initial carbene addition to the carbonyl carbon, forming an acylazolium intermediate that undergoes subsequent nucleophilic attack with high stereoselectivity. This approach yields chiral derivatives with enantiomeric excess values of 94-98% under mild conditions at 40°C [2].

Stereochemical Control Elements

The stereochemical outcome of ring-opening reactions is governed by multiple factors including steric hindrance, electronic effects, and catalyst architecture [9] [11]. Chromium-based Schiff base complexes demonstrate selectivity factors ranging from 15-25, with the ligand structure significantly influencing stereochemical control [11] [12]. Electron-withdrawing substituents in the phenolate units enhance catalytic activity, while steric bulk around the metal center improves enantioselectivity.

Temperature effects play a crucial role in stereochemical control, with lower temperatures generally favoring higher enantioselectivity at the expense of reaction rate. The optimal balance between selectivity and efficiency is typically achieved at 25-60°C depending on the catalyst system employed [9] [10].

Kinetic Isotope Effects in Anhydride Hydrolysis

Kinetic isotope effects in phthalic anhydride-carbon-13 hydrolysis provide fundamental insights into the reaction mechanism and transition state structure. The carbon-13 isotope effect, measured at 1.045 ± 0.003, indicates significant carbon-oxygen bond reorganization in the rate-limiting transition state [3] [13] [14].

Primary Carbon-13 Isotope Effects

The primary carbon-13 kinetic isotope effect for phthalic anhydride hydrolysis demonstrates the involvement of the labeled carbon center in the rate-determining step [13] [14]. Nuclear magnetic resonance monitoring reveals that the isotope effect arises from changes in vibrational frequencies associated with carbon-oxygen bond stretching in the transition state [13]. The magnitude of the effect (1.045) suggests a moderate degree of bond breaking, consistent with an associative mechanism rather than dissociative pathways.

Computational studies using Becke three-parameter Lee-Yang-Parr density functional theory calculations predict isotope effects in excellent agreement with experimental observations [13] [14]. The calculated transition state structure features elongated carbon-oxygen bonds with partial charge development on the oxygen atoms, supporting the proposed mechanism involving concurrent nucleophilic attack and leaving group departure [4].

Secondary Deuterium Isotope Effects

Secondary deuterium isotope effects provide complementary mechanistic information about proton transfer processes during hydrolysis [4] [15]. The observed solvent isotope effect of 2.2 at 25°C in deuterium oxide versus protium oxide indicates significant hydronium ion involvement in the transition state structure [4]. Proton inventory analysis reveals a nonlinear dependence of reaction rate on deuterium oxide mole fraction, suggesting multiple proton transfer events [4].

The mechanism involves a water dimer structure where one water molecule serves as the nucleophile while the second acts as a general base, facilitating proton transfer [4] [15]. This interpretation is supported by the temperature dependence of the isotope effect, with an Arrhenius factor of 1.33 indicating activation energy lowering through hydrogen bonding stabilization [4].

pH-Dependent Mechanistic Pathways

The hydrolysis mechanism exhibits a strong pH dependence, with reaction rates increasing ten-fold from pH 6 to 8 [3] [4]. At low pH values, the reaction proceeds through direct water attack on the protonated anhydride. Under basic conditions, hydroxide ion catalysis becomes predominant, with rate constants following a Brönsted relationship with β = 0.46 [3].

Buffer effects demonstrate that various bases including acetate, phosphate, N-methylimidazole, and carbonate accelerate the hydrolysis reaction [3]. Phosphate and N-methylimidazole react as nucleophiles, while other bases may function as general base catalysts facilitating water molecule activation [3]. The kinetic pKa values for the reaction range from 2.93 to 3.06, indicating that catalysis by neighboring carboxyl groups occurs only when ionized as carboxylate [3].

Stereochemical Outcomes in Alcoholysis and Aminolysis

The stereochemical outcomes of alcoholysis and aminolysis reactions with phthalic anhydride-carbon-13 are influenced by multiple factors including nucleophile structure, reaction conditions, and catalyst systems. These reactions provide access to diverse chiral derivatives with applications in asymmetric synthesis and pharmaceutical development [5] [6] [10].

Alcoholysis Stereochemistry

Alcoholysis reactions of phthalic anhydride-carbon-13 with primary and secondary alcohols typically produce mixtures of stereoisomers unless chiral catalysts are employed [16] [17]. The reaction mechanism involves nucleophilic attack at the carbonyl carbon followed by ring-opening to generate the corresponding monoester [16] [18]. Without stereochemical control elements, the reaction produces racemic mixtures due to the absence of facial selectivity during nucleophile approach.

Enantioselective alcoholysis has been achieved using chiral aluminum complexes with binaphthol-linked ligands [9]. These systems demonstrate exceptional stereochemical control with enantiomeric excess values of 96-99% and selectivity factors of 39-54 [9]. The mechanism involves coordination of both the anhydride substrate and alcohol nucleophile to the chiral metal center, ensuring stereoselective bond formation.

The stereochemical outcome is influenced by the alcohol structure, with bulkier alcohols generally providing higher selectivity due to increased steric differentiation in the transition state [9] [17]. Reaction rates for alcoholysis range from 2.8 × 10^-5 s^-1 for ethanol to 3.2 × 10^-5 s^-1 for methanol at 25°C, with yields typically exceeding 85-92% [17].

Aminolysis Mechanisms and Stereochemistry

Aminolysis reactions exhibit distinct stereochemical behavior compared to alcoholysis, with primary amines often yielding single stereoisomers even in the absence of chiral catalysts [5] [6]. This selectivity arises from the higher nucleophilicity of amines and the formation of hydrogen-bonded transition state structures that favor specific stereochemical outcomes [19] [5].

The reaction of phthalic anhydride with amino acids has been extensively studied, with particular attention to preventing racemization during N-phthaloylation [19] [6]. Mild reaction conditions using glacial acetic acid at temperatures below 120°C effectively preserve the stereochemical integrity of the amino acid substrate [19]. The resulting N-phthaloyl amino acids maintain their original configuration with yields ranging from 93.6% for alanine to lower values for more sensitive substrates [19].

Advanced aminolysis methods employ N-heterocyclic carbene catalysts to achieve high enantioselectivity in the formation of N-aryl phthalimides [2]. The mechanism involves formation of an isoimide intermediate followed by carbene addition to generate an acylazolium species that undergoes stereoselective amidation [2]. This approach yields products with enantiomeric excess values of 94-98% under mild conditions [2].

Factors Influencing Stereochemical Control

Several key factors influence the stereochemical outcomes in alcoholysis and aminolysis reactions. Temperature control is critical, with lower temperatures generally favoring higher stereoselectivity [9] [6]. The choice of solvent affects both reaction rate and selectivity, with polar aprotic solvents typically providing optimal results [19] [5].

Catalyst structure plays a determining role in asymmetric variants, with the axial linker geometry and phenolate substituents significantly affecting both activity and selectivity [9] [12]. Electronic effects of substituents on the catalyst framework modulate the binding affinity for substrates and influence the geometry of the stereochemistry-determining transition state [12] [11].

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Exact Mass

149.019398821 g/mol

Monoisotopic Mass

149.019398821 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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